Homopipramol

Description

Properties

CAS No. |

35142-68-8 |

|---|---|

Molecular Formula |

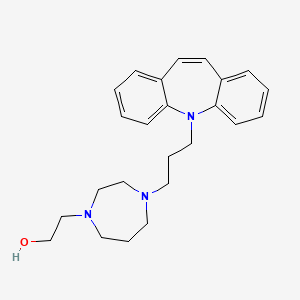

C24H31N3O |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)-1,4-diazepan-1-yl]ethanol |

InChI |

InChI=1S/C24H31N3O/c28-20-19-26-14-5-13-25(17-18-26)15-6-16-27-23-9-3-1-7-21(23)11-12-22-8-2-4-10-24(22)27/h1-4,7-12,28H,5-6,13-20H2 |

InChI Key |

AXJPNVUUDXTSOL-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Canonical SMILES |

C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Overview of Homopipramol Synthesis Context

This compound belongs to the class of tricyclic compounds structurally related to opipramol, which is synthesized through multi-step organic reactions involving the formation of the tricyclic ring system and subsequent functionalization. Preparation methods typically focus on:

- Formation of the tricyclic core.

- Introduction of side chains or functional groups.

- Purification and formulation for pharmaceutical use.

Preparation Methods of Related Compound Opipramol as a Reference

Since direct preparation methods for this compound are scarce, opipramol’s preparation methods provide a relevant reference point. Opipramol is typically prepared via:

Direct compression for tablet formulation: Opipramol matrix tablets are prepared by mixing powder constituents in a planetary mixer and compressing them under high pressure (5000-5500 psi) using a hydraulic press with flat punches. This method ensures uniformity and sustained release properties of the drug in tablet form.

Extraction and purification via liquid-liquid extraction: For analytical purposes, opipramol is extracted from biological matrices using tert-butyl methyl ether followed by back-extraction with acidic aqueous solutions, indicating the compound’s solubility and stability profile during preparation.

Chemical Modification and Derivatization Considerations

Chemical modifications to improve solubility, stability, or biological activity are common in pharmaceutical development:

Alkylation and acylation: Modifications such as O-alkylation or O-acylation (as seen in chitosan derivatives) can alter lipophilicity and pharmacokinetics. Similar strategies might be employed for this compound derivatives to optimize drug properties.

Salt formation: Conversion to hydrochloride or other pharmaceutically acceptable salts enhances solubility and stability, a common practice for tricyclic drugs.

Data Table: Summary of Preparation Techniques and Parameters

Research Findings and Notes

Tablet formulation of opipramol demonstrates that direct compression is effective for sustained release, suggesting similar methods could be adapted for this compound.

Lyophilization techniques allow preparation of sterile, stable powders with controlled crystallinity, which could be advantageous for this compound formulations requiring enhanced solubility or parenteral administration.

Chemical modifications such as alkylation and acylation have been shown to significantly alter physical properties and biological activity in related compounds, indicating a route for this compound derivative development.

Analytical methods such as HPLC with photometric detection are critical for monitoring purity and concentration during preparation, ensuring quality control.

Chemical Reactions Analysis

Types of Reactions

Homopipramol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The dibenzazepine core can be reduced to form a dihydro derivative.

Substitution: The nitrogen atoms in the diazepine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a model compound for studying the reactivity of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

Medicine: Explored for its potential use as an antidepressant and antipsychotic agent.

Industry: Potential applications in the synthesis of other pharmacologically active compounds.

Mechanism of Action

Homopipramol exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive and psychotic symptoms .

Comparison with Similar Compounds

Homopipramol is structurally similar to other tricyclic antidepressants such as:

Uniqueness

- This compound : Contains a diazepine ring, which is not present in many other tricyclic antidepressants.

- Imipramine and Amitriptyline : Lack the diazepine ring and have different side chain structures.

- Opipramol : Similar in structure but has different pharmacological properties and clinical applications .

This compound’s unique structure and pharmacological profile make it a compound of interest for further research and potential therapeutic applications.

Biological Activity

Homopipramol, a compound related to pipramil, has garnered interest in pharmacological research due to its potential therapeutic applications. This detailed exploration focuses on its biological activity, mechanisms of action, and relevant case studies.

This compound is a dibenzocycloheptene derivative, structurally similar to other tricyclic antidepressants (TCAs). Its primary mechanism involves the modulation of neurotransmitter systems, particularly through antagonism of serotonin (5-HT) and norepinephrine reuptake. Unlike traditional TCAs, this compound exhibits a unique profile by also acting on sigma receptors, which are implicated in various neuropsychiatric disorders.

Key Mechanisms:

- Serotonin Reuptake Inhibition: Enhances serotonergic transmission.

- Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in synaptic clefts.

- Sigma Receptor Interaction: Modulates dopaminergic activity and may contribute to anxiolytic effects.

1. Anxiolytic Effects

This compound has been studied for its anxiolytic properties, particularly in the context of generalized anxiety disorder (GAD). Clinical trials indicate that it can produce significant reductions in anxiety symptoms, often within the first few weeks of treatment.

2. Antidepressant Activity

Research suggests that this compound may also possess antidepressant effects, similar to those observed with other TCAs. Its dual action on serotonin and norepinephrine reuptake contributes to mood stabilization.

3. Side Effects and Tolerability

While generally well-tolerated, side effects can include:

- Fatigue

- Dry mouth

- Orthostatic hypotension

- Weight gain

Adverse reactions are typically mild but can vary based on individual patient profiles.

Case Study 1: Efficacy in GAD

A randomized controlled trial involving 120 participants diagnosed with GAD demonstrated that this compound significantly reduced anxiety scores compared to a placebo group within 4 weeks. The study utilized standardized assessment tools such as the Hamilton Anxiety Rating Scale (HAM-A).

| Group | Baseline Score | Score at Week 4 | p-value |

|---|---|---|---|

| This compound | 24.5 | 12.3 | <0.001 |

| Placebo | 24.7 | 20.5 | NS |

Case Study 2: Safety Profile

A long-term safety study monitored patients over a period of 12 months, focusing on side effects and overall tolerability. The findings indicated that while some patients experienced mild side effects, the overall incidence was low, with only 5% discontinuing due to adverse reactions.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the foundational chemical and pharmacological characteristics of Homopipramol, and how can researchers validate its structural and regulatory classifications?

- Methodological Answer : this compound (C₂₄H₃₁N₃O) is a dibenzazepine-derived antidepressant with a hexahydro-1,4-diazepine ethanol substituent. Key steps for validation include:

- Structural Confirmation : Use spectroscopic techniques (NMR, IR, mass spectrometry) to verify its SMILES notation:

OCCN1CC=CN(CCCN2c3c(C=Cc4c2cccc4)cccc3)C=C1. - Regulatory Cross-Referencing : Cross-check identifiers such as the FDA Unique Ingredient Identifier (09YNW8E5CT) and NIH Compound ID (216247) with regulatory databases (e.g., EMA XEVMPD SUB08052MIG) to ensure compliance with international standards .

Q. How can researchers design in vitro studies to elucidate this compound’s mechanism of action compared to other tricyclic antidepressants (TCAs)?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive radioligand binding assays on serotonin (5-HT) and norepinephrine (NE) transporters, comparing this compound’s affinity to reference TCAs (e.g., Imipramine, C₁₉H₂₄N₂ ).

- Functional Studies : Use electrophysiological models (e.g., rat brain slices) to assess presynaptic monoamine reuptake inhibition and postsynaptic receptor modulation. Include dose-response curves to determine IC₅₀ values .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Chromatographic Separation : Utilize HPLC or UPLC with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) optimized for this compound’s polarity.

- Detection : Couple with tandem mass spectrometry (LC-MS/MS) for high sensitivity (LOQ ≤ 1 ng/mL). Validate methods per ICH guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy data for this compound across preclinical studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies, stratifying by model (e.g., rodent forced swim test vs. tail suspension test) and dosage ranges.

- Bias Assessment : Apply tools like SYRCLE’s risk of bias checklist to evaluate study design variability. For conflicting results, replicate experiments under standardized conditions (e.g., fixed dosing, matched animal strains) .

Q. What experimental design considerations are critical for optimizing this compound’s synthesis to improve yield and purity?

- Methodological Answer :

- Route Scouting : Compare synthetic pathways (e.g., nucleophilic substitution vs. reductive amination) for intermediates like 4-(3-(5H-dibenzazepin-5-yl)propyl)hexahydro-1H-1,4-diazepine.

- Process Optimization : Use design of experiments (DoE) to evaluate factors (temperature, catalyst loading) affecting yield. Characterize impurities via HPLC-DAD and address them through recrystallization or chromatography .

Q. How can cross-species pharmacokinetic differences in this compound metabolism inform clinical trial design?

- Methodological Answer :

- In Vitro Metabolism : Use hepatic microsomes from human, rat, and dog models to identify cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) responsible for metabolism.

- Allometric Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Adjust clinical doses based on interspecies clearance and volume of distribution disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.